2-Iodo-4,5-dimethylaniline

Descripción general

Descripción

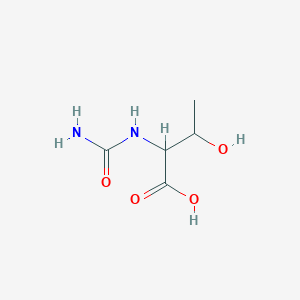

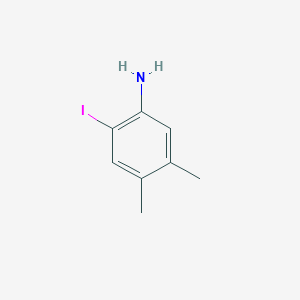

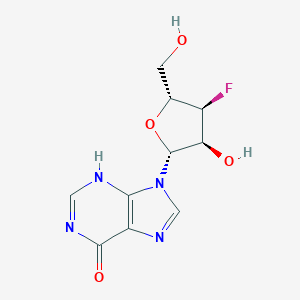

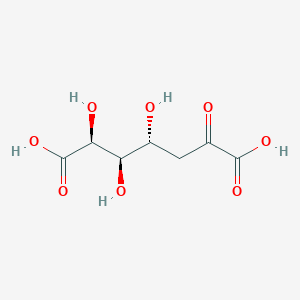

2-Iodo-4,5-dimethylaniline is a compound that finds relevance in various chemical syntheses and reactions. It serves as a critical intermediate in the manufacture of pharmaceuticals, dyes, and other specialized chemicals. Its molecular structure, characterized by the presence of iodine and methyl groups on the aniline ring, confers unique physical and chemical properties that make it valuable in organic synthesis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures that may include reactions such as Sandmeyer reactions, diazotization, and subsequent reactions to introduce the iodine and methyl groups at specific positions on the aniline ring. A notable example is the synthesis of 3,4-dimethyl-2-iodobenzoic acid, which serves as a key intermediate in pharmaceutical synthesis through a seven-step procedure with an overall yield of 45.0% (Shaojie, 2011).

Molecular Structure Analysis

The molecular structures of derivatives of 2-Iodo-4,5-dimethylaniline are often analyzed using techniques such as X-ray crystallography and NMR spectroscopy. These analyses reveal intricate details about their geometry, bonding, and interactions, which are crucial for understanding their reactivity and designing further chemical transformations.

Chemical Reactions and Properties

2-Iodo-4,5-dimethylaniline and its derivatives participate in various chemical reactions, including bioorthogonal reactions, Suzuki and Sonogashira coupling, and Heck cyclizations. These reactions are facilitated by the presence of the iodine atom, which can be activated for cross-coupling reactions, providing a pathway for the synthesis of complex organic molecules (Forbes et al., 2016).

Aplicaciones Científicas De Investigación

Application 1: Synthesis of Benzothiazoles

- Methods of Application: The synthesis involves copper-catalyzed one-pot three-component reactions with the use of sodium hydrosulfide as a sulfur surrogate .

Application 2: Oxidizing Agent in Organic Synthesis

- Methods of Application: PIDA is widely used in organic synthesis involving C-H functionalization, hetero-hetero bond formations, heterocyclic ring construction, rearrangements or migrations, and miscellaneous reactions . It’s plausible that 2-Iodo-4,5-dimethylaniline could be used in a similar manner.

Application 3: Synthesis of Diazines

- Summary of the Application: 2-Iodo-4,5-dimethylaniline can be used in the synthesis of diazines, a class of heterocyclic compounds with various applications in medicinal chemistry .

- Methods of Application: The synthesis of diazines involves various synthetic approaches, including the use of 2-Iodo-4,5-dimethylaniline .

- Results or Outcomes: Diazines are reported to exhibit a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Application 4: Iodination of Aniline

- Summary of the Application: 2-Iodo-4,5-dimethylaniline can be used in the iodination of aniline .

- Methods of Application: The iodination of aniline with 2.0 eq. of BMPDCI afforded a mixture of 2,4-diodoaniline (90 %) as the major product and 4-diiodoaniline (9%). The same reaction with 1.0 eq. of BMPDCI afforded p-iodoaniline as the major (80%) and 2,4-diodoaniline (19 %) .

- Results or Outcomes: The iodination of 2,6-dimethylaniline with 1-butyl-3-methyl-pyridinium dichloroiodate resulted in the formation of 2,4-diodoaniline and 4-diiodoaniline .

Safety And Hazards

Propiedades

IUPAC Name |

2-iodo-4,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVYUORHSOSKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554817 | |

| Record name | 2-Iodo-4,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-4,5-dimethylaniline | |

CAS RN |

117832-17-4 | |

| Record name | 2-Iodo-4,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)

![[(1R,2S)-2-Fluorocyclohexyl] thiocyanate](/img/structure/B58474.png)